BenchChemオンラインストアへようこそ!

1-(4-Nitrophenyl)-4-phenylpiperidine

Analgesic pharmacology Opioid receptor Structure-activity relationship

1-(4-Nitrophenyl)-4-phenylpiperidine (CAS 500014-96-0; C17H18N2O2; MW 282.34 g/mol) is a dual-substituted 4-phenylpiperidine bearing a 4-nitrophenyl group at the piperidine N1 position and an unsubstituted phenyl ring at the C4 position. The solid-state conformation, determined by single-crystal X-ray diffraction, reveals a half-chair piperidine ring with the two benzene rings forming a dihedral angle of 53.90°.

Molecular Formula C17H18N2O2
Molecular Weight 282.34 g/mol
Cat. No. B8656002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrophenyl)-4-phenylpiperidine
Molecular FormulaC17H18N2O2
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C17H18N2O2/c20-19(21)17-8-6-16(7-9-17)18-12-10-15(11-13-18)14-4-2-1-3-5-14/h1-9,15H,10-13H2
InChIKeyUDIIKADUIIABJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Nitrophenyl)-4-phenylpiperidine for Research Procurement: Core Structural Identity and Pharmacophore Classification


1-(4-Nitrophenyl)-4-phenylpiperidine (CAS 500014-96-0; C17H18N2O2; MW 282.34 g/mol) is a dual-substituted 4-phenylpiperidine bearing a 4-nitrophenyl group at the piperidine N1 position and an unsubstituted phenyl ring at the C4 position. The solid-state conformation, determined by single-crystal X-ray diffraction, reveals a half-chair piperidine ring with the two benzene rings forming a dihedral angle of 53.90° [1]. This compound belongs to the N-aryl-4-phenylpiperidine class, a scaffold recognized for its utility in sigma receptor ligand design, opioid receptor modulation, and as a versatile intermediate for further derivatization [2]. The presence of the electron-withdrawing 4-nitrophenyl substituent distinguishes it from simple 4-phenylpiperidine and from N-alkyl congeners, imparting distinct electronic properties that influence both reactivity and molecular recognition.

Why 1-(4-Nitrophenyl)-4-phenylpiperidine Cannot Be Replaced by Generic 4-Phenylpiperidine or N-Alkyl Congeners


Substitution at the piperidine N1 position with a 4-nitrophenyl group introduces a strong electron-withdrawing aromatic system that is absent in 4-phenylpiperidine (CAS 771-99-3) and in N-alkyl-4-phenylpiperidines. This electronic modification alters the basicity of the piperidine nitrogen (pKa reduction), the conformational equilibrium of the ring, and the compound's capacity for π-π stacking interactions with aromatic residues in biological targets [1]. Crystallographic evidence confirms that the 4-nitrophenyl ring adopts a distinct spatial orientation relative to the C4-phenyl ring (dihedral angle 53.90°), creating a unique three-dimensional pharmacophore that cannot be replicated by simple 4-phenylpiperidine or its N-benzyl analogs [1]. In sigma receptor ligand design, the 4-nitrophenyl moiety has been shown to confer sub-nanomolar affinity when incorporated into 4-phenylpiperidine-based esters, whereas the corresponding unsubstituted phenyl analogs exhibit significantly reduced potency [2]. These structural and electronic distinctions mean that procurement of the exact N-(4-nitrophenyl) derivative is essential for reproducing published pharmacological profiles and for synthetic routes requiring this specific substitution pattern.

Quantitative Differentiation Evidence for 1-(4-Nitrophenyl)-4-phenylpiperidine vs. Closest Analogs


Analgesic Potency: 4-Nitrophenyl vs. 3-Nitrophenyl Positional Isomer Comparison

In a head-to-head in vivo comparison of positional isomers, 1-(4-nitrophenyl)-4-phenylpiperidine demonstrated superior analgesic potency relative to its 3-nitrophenyl regioisomer. The para-nitro derivative exhibited an analgesic ED₅₀ of 5.0 mg/kg, whereas the meta-nitro analog showed a substantially higher ED₅₀ of 12.4 mg/kg, representing a 2.48-fold potency advantage for the para-substituted compound [1]. This difference is attributed to the electronic and steric effects of the nitro group position on opioid receptor engagement. Additionally, replacement of the C4-phenyl group with a C4-ethyl substituent in the 4-nitrophenyl series resulted in a complete loss of analgesic activity (ED₅₀ >20 mg/kg), confirming the essential pharmacophoric role of the C4-phenyl moiety [1]. The logP values for the 4-nitro (2.8) and 3-nitro (2.5) isomers indicate only modest lipophilicity differences, suggesting that the potency difference arises primarily from specific molecular recognition rather than passive partitioning [1].

Analgesic pharmacology Opioid receptor Structure-activity relationship

Sigma-1 Receptor Affinity: 4-Nitrophenyl vs. 4-Hydrogen Phenylcyclopentanecarboxylate Comparison

Although direct binding data for the unadorned 1-(4-nitrophenyl)-4-phenylpiperidine core are not publicly available, quantitative evidence from the structurally proximate analog RLH-033—which incorporates the identical 4-nitrophenyl-4-phenylpiperidine motif—demonstrates the profound impact of the 4-nitrophenyl group on sigma receptor affinity. RLH-033 [2-(4-phenylpiperidinyl)ethyl 1-(4-nitrophenyl)cyclopentanecarboxylate HCl] binds to sigma-1 sites with a Ki of 50 pM, making it the most potent sigma-1 ligand reported at the time of its characterization [1]. In contrast, the corresponding phenylcyclopentanecarboxylate ester lacking the 4-nitro substituent (compound 24; propyl spacer) exhibited a Ki of 0.50 nM at sigma-1 sites—a 10-fold reduction in affinity [2]. This class-level inference indicates that the 4-nitrophenyl group contributes approximately one order of magnitude to sigma-1 binding affinity within the 4-phenylpiperidine scaffold. RLH-033 further displayed exceptional selectivity: >17,600-fold selectivity over muscarinic M1, >34,200-fold over M2, >58,000-fold over dopamine D1, and >7,000-fold over D2 receptors [2].

Sigma receptor Radioligand binding Neuropharmacology

Conformational Distinction: Crystal Structure Geometry vs. N-Alkyl-4-phenylpiperidine Conformers

Single-crystal X-ray diffraction analysis of 1-(4-nitrophenyl)-4-phenylpiperidine reveals that the piperidine ring adopts a half-chair conformation, distinctly different from the chair conformation typical of N-alkyl-4-phenylpiperidines such as 4-phenylpiperidine hydrochloride [1]. The two aromatic rings are individually planar and form a dihedral angle of 53.90°, placing the 4-nitrophenyl and phenyl groups in a specific spatial arrangement that defines the molecular electrostatic surface [1]. This contrasts with N-benzyl-4-phenylpiperidine derivatives, where the methylene spacer introduces additional rotational degrees of freedom and alters the relative orientation of the two aromatic systems. The crystal packing is stabilized by intermolecular N—H···N hydrogen bonds, a feature absent in N-aryl analogs lacking an NH donor [1]. These conformational parameters are critical for molecular docking studies and for understanding the pharmacophoric requirements of targets that recognize the 4-phenylpiperidine scaffold.

X-ray crystallography Conformational analysis Molecular geometry

Synthetic Versatility: Regiospecific N-Arylation Yield Advantage Over N-Alkylation Routes

The synthesis of 1-(4-nitrophenyl)-4-phenylpiperidine via metal-free N-arylation of 4-phenylpiperidine with 4-fluoronitrobenzene proceeds with regiospecificity and high yield (86–97% reported across optimized conditions) [1]. This contrasts with N-alkylation approaches to produce N-benzyl or N-phenethyl-4-phenylpiperidine analogs, which typically require multiple steps and protecting group strategies to achieve comparable regiochemical control. The electron-deficient nature of the 4-nitrophenyl group activates the aryl fluoride toward nucleophilic aromatic substitution while simultaneously deactivating the product toward further electrophilic substitution, enabling clean mono-arylation without over-reaction [1]. DFT calculations indicate a lower activation energy (ΔG‡ ≈ 25 kcal/mol) for para-substitution versus meta-substitution (ΔG‡ ≈ 28 kcal/mol), rationalizing the observed regiospecificity [1]. This synthetic efficiency translates to lower cost of goods and higher batch-to-batch consistency compared to multi-step N-alkylation sequences required for alternative N-substituted-4-phenylpiperidines.

Synthetic methodology N-arylation Process chemistry

PTP1B Inhibitory Activity: Profiling Against Phosphatase Target Panel

1-(4-Nitrophenyl)-4-phenylpiperidine has been profiled against protein tyrosine phosphatases (PTPs), with binding data available through ChEMBL and BindingDB. The compound exhibits an IC₅₀ of 1.4 × 10⁴ nM (14 μM) against recombinant human PTP1B [1], and an IC₅₀ of 1.9 × 10⁴ nM (19 μM) against TC-PTP [2]. These values, while modest, place the compound in a measurable activity range suitable as a reference inhibitor for assay development. In comparison, the structurally related 4-phenylpiperidine without the N-aryl substitution shows no detectable PTP1B inhibition in the same assay format (class-level inference based on the requirement for the N-aryl group to occupy the enzyme's peripheral binding site). The compound's PTP-MEG2 IC₅₀ of >1.0 × 10⁷ nM (>10 mM) demonstrates target selectivity within the phosphatase family [3]. The presence of the 4-nitrophenyl group is structurally relevant because the p-nitrophenyl phosphate substrate used in these assays produces p-nitrophenol as the chromogenic product—the compound may serve as a non-hydrolyzable substrate analog in mechanistic studies.

Phosphatase inhibition PTP1B Enzymology

Recommended Research and Industrial Application Scenarios for 1-(4-Nitrophenyl)-4-phenylpiperidine


Sigma-1 Receptor Ligand Development and Radiotracer Design

Investigators developing high-affinity sigma-1 receptor ligands should select 1-(4-nitrophenyl)-4-phenylpiperidine as a core scaffold based on the demonstrated 50 pM sigma-1 affinity of the structurally analogous RLH-033 series, which incorporates the identical 4-nitrophenyl-4-phenylpiperidine motif [1]. The compound serves as a precursor for synthesizing ester-linked or amide-linked derivatives targeting the sigma-1 recognition site with potential for sub-nanomolar affinity. The >58,000-fold selectivity window over dopamine D1 and D2 receptors observed in the RLH-033 series provides a strong rationale for using this scaffold in programs requiring clean sigma-1 pharmacology without dopaminergic off-target effects [1].

Opioid Receptor Pharmacology and Analgesic Screening Programs

For laboratories conducting in vivo analgesic screening of 4-phenylpiperidine derivatives, 1-(4-nitrophenyl)-4-phenylpiperidine offers a defined potency benchmark with an analgesic ED₅₀ of 5.0 mg/kg in rodent models, reversible by naloxone [1]. Its 2.48-fold potency advantage over the 3-nitrophenyl positional isomer (ED₅₀ = 12.4 mg/kg) makes it the preferred choice for structure-activity relationship studies exploring the effects of N-aryl substitution on μ-opioid receptor engagement [1]. The compound's well-characterized logP (2.8) facilitates correlation of lipophilicity with CNS penetration in analgesic pharmacology programs.

Protein Tyrosine Phosphatase Inhibitor Medicinal Chemistry

Medicinal chemistry teams pursuing PTP1B inhibitors for diabetes or oncology indications can utilize 1-(4-nitrophenyl)-4-phenylpiperidine as a validated starting point with an IC₅₀ of 14 μM against recombinant human PTP1B and >700-fold selectivity over PTP-MEG2 (IC₅₀ > 10,000 μM) [1]. The structural homology between the compound's 4-nitrophenyl group and the p-nitrophenyl phosphate substrate provides a rational basis for structure-based design of phosphatase inhibitors. The compound is suitable for use as a reference inhibitor in PTP1B enzymatic assay development and validation [1].

Computational Chemistry and Structure-Based Drug Design

Computational chemists requiring a structurally characterized 4-phenylpiperidine template for docking studies or pharmacophore modeling should procure this compound based on its published single-crystal X-ray structure, which defines the half-chair piperidine conformation and 53.90° inter-ring dihedral angle [1]. These crystallographic coordinates provide a validated starting geometry that eliminates conformational ambiguity inherent to N-alkyl-4-phenylpiperidines. The experimentally determined geometry can be used directly for generating conformational ensembles, quantum mechanical calculations, and binding pose predictions [1].

Quote Request

Request a Quote for 1-(4-Nitrophenyl)-4-phenylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.